2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid is a chemical compound with the CAS Number: 2375269-56-8 . It has a molecular weight of 429.48 . This compound is used in scientific research due to its unique properties and finds applications in drug discovery.
Molecular Structure Analysis
The InChI code for this compound is1S/C25H23N3O4/c29-24(30)17-13-26-23(27-14-17)16-9-11-28(12-10-16)25(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,16,22H,9-12,15H2,(H,29,30)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Synthetic Utility and Chemical Modifications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid, belonging to a class of compounds with potential in chemical synthesis and modifications, has been explored for its utility in various scientific research contexts. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the structure , is prominently utilized for the protection of hydroxy-groups in synthetic chemistry. This protective capability allows for the selective modification of molecules in the presence of sensitive functional groups, making it invaluable in the synthesis of complex organic compounds (Gioeli & Chattopadhyaya, 1982).
Molecular Dynamics and Quantum Chemical Studies
The structure's relevance extends into computational chemistry, where derivatives of piperidine, a core component of the subject compound, are studied for their adsorption and corrosion inhibition properties on metal surfaces. This application showcases the broader utility of such molecules in materials science, particularly in protecting metals against corrosion, underlining the compound's versatility beyond purely organic synthesis. Theoretical calculations and molecular dynamics simulations offer insights into the interactions at the atomic level, guiding the development of more efficient inhibitors (Kaya et al., 2016).
Bioconjugate Development for Biosensing
Further research applications highlight the compound's potential in developing bioconjugates for biosensing and biomedical applications. For instance, functionalized ruthenium(II) polypyridyl complexes, incorporating structural motifs similar to the fluorenylmethoxycarbonyl group, demonstrate the utility of these complexes in photoinduced CO-release studies. Such developments point towards innovative methods to harness photochemical reactions for therapeutic and diagnostic purposes, emphasizing the compound's role in advancing photopharmacology and bioconjugate chemistry (Bischof et al., 2013).
Luminescence and Charge-Transfer Studies
Investigations into the luminescence properties of fluoren-9-ylidene derivatives suggest applications in materials science, particularly in developing new luminescent materials. These studies offer a glimpse into how modifications of the fluorenyl backbone can impact the photophysical properties of compounds, enabling the design of novel materials for optoelectronic applications (Vicente et al., 2004).
Mechanism of Action
The mechanism of action of this compound is not specified in the sources I found. Its mechanism of action would depend on its intended use, particularly if it’s used in drug discovery.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-24(30)17-13-26-23(27-14-17)16-9-11-28(12-10-16)25(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,16,22H,9-12,15H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMCNVLKKRVKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=C(C=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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